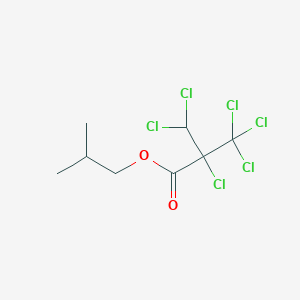
Hexachloroisobutyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexachloroisobutyl isobutyrate is a chemical compound characterized by the presence of six chlorine atoms attached to an isobutyl isobutyrate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexachloroisobutyl isobutyrate can be synthesized through the chlorination of isobutyl isobutyrate. The process involves the introduction of chlorine gas to isobutyl isobutyrate under controlled conditions, typically in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where isobutyl isobutyrate is continuously fed and exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hexachloroisobutyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated derivatives, carboxylic acids, and substituted isobutyl isobutyrates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexachloroisobutyl isobutyrate has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which hexachloroisobutyl isobutyrate exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorobutadiene: Another chlorinated compound with similar chemical properties but different applications.
Hexachloroethane: Known for its use in smoke-producing devices and as a degassing agent in metallurgy.
Tetrachloroethylene: Commonly used as a solvent in dry cleaning and degreasing operations.
Uniqueness
Hexachloroisobutyl isobutyrate is unique due to its specific structure, which combines the properties of an isobutyl isobutyrate with extensive chlorination
Propiedades
Número CAS |
73825-88-4 |
|---|---|
Fórmula molecular |
C8H10Cl6O2 |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
2-methylpropyl 2,3,3,3-tetrachloro-2-(dichloromethyl)propanoate |
InChI |
InChI=1S/C8H10Cl6O2/c1-4(2)3-16-6(15)7(11,5(9)10)8(12,13)14/h4-5H,3H2,1-2H3 |
Clave InChI |
VVWAMSPVVGJSJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(C(Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


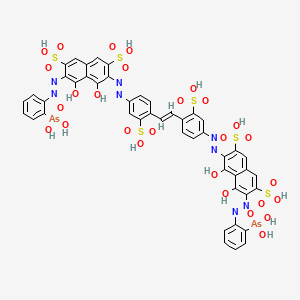


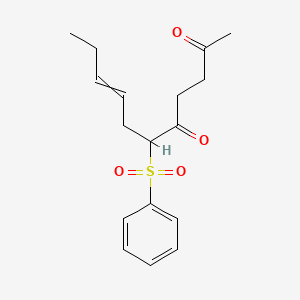
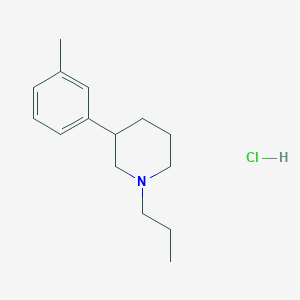
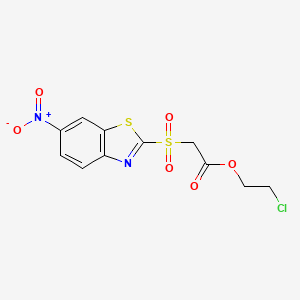
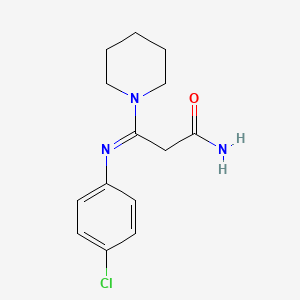

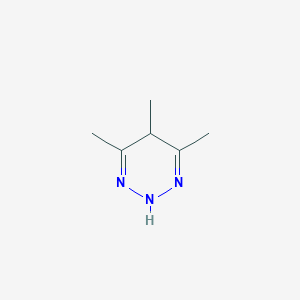
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
